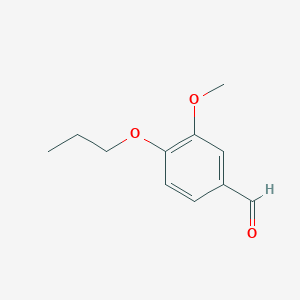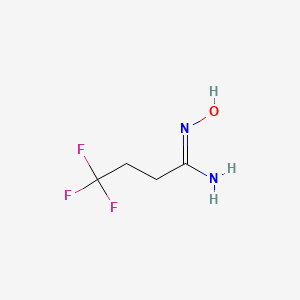![molecular formula C10H12O B2538710 [4-(Prop-2-en-1-yl)phenyl]methanol CAS No. 4489-11-6](/img/structure/B2538710.png)
[4-(Prop-2-en-1-yl)phenyl]methanol
Overview
Description
[4-(Prop-2-en-1-yl)phenyl]methanol, also known as 4-Allylbenzyl alcohol, is an organic compound with the molecular formula C10H12O. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of an allyl group attached to a phenyl ring, which is further connected to a methanol group.
Mechanism of Action
Target of Action
4-Allylbenzyl alcohol, similar to other alcohols, primarily targets the central nervous system . It exhibits beneficial effects in cerebral ischemic injury . The primary targets of this compound include the transcription factor nuclear factor E2-related factor 2 (Nrf2), peroxiredoxin 6 (Prdx6), and protein disulfide isomerase (PDI) . These proteins play a crucial role in the body’s antioxidant response, helping to protect cells from oxidative stress .
Mode of Action
The compound interacts with its targets by upregulating their expression . This upregulation is mediated via the phosphatidylinositol 3-kinase (PI3K)/Akt pathway . The PI3K/Akt pathway is a critical cell signaling pathway involved in cell cycle regulation, and its activation can lead to the upregulation of various proteins, including Nrf2, Prdx6, and PDI .
Biochemical Pathways
The upregulation of Nrf2, Prdx6, and PDI affects the body’s antioxidant response pathways . Nrf2 is a key regulator of antioxidant response elements (AREs) in cells. When upregulated, it can enhance the expression of various antioxidant enzymes . Prdx6 is an antioxidant enzyme that can reduce hydrogen peroxide and protect cells from oxidative damage . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds, which can affect protein folding and stability .
Pharmacokinetics
Alcohols are rapidly absorbed from the gastrointestinal tract and distributed throughout the body . They are primarily metabolized in the liver through alcohol dehydrogenase and cytochrome P450 enzymes, which convert the alcohol to acetaldehyde, a toxic intermediate . Acetaldehyde is then further metabolized to less harmful substances like acetic acid . The rate of alcohol metabolism can be influenced by various factors, including the individual’s genetic makeup and liver health .
Result of Action
The upregulation of Nrf2, Prdx6, and PDI by 4-Allylbenzyl alcohol leads to enhanced antioxidant defenses in cells . This can result in reduced neuronal injury and lower levels of oxidative stress markers like 8-hydroxydeoxyguanosine (8-OHdG) . In addition, 4-Allylbenzyl alcohol has been shown to reduce cerebral infarct size and improve behavioral parameters after cerebral ischemia .
Action Environment
The action, efficacy, and stability of 4-Allylbenzyl alcohol can be influenced by various environmental factors. For instance, the presence of other substances, such as other drugs or food, can affect the absorption and metabolism of the compound . Additionally, factors like the individual’s genetic makeup can influence how effectively the compound is metabolized and how it interacts with its targets
Biochemical Analysis
Biochemical Properties
4-Allylbenzyl alcohol can participate in biochemical reactions, particularly those involving enzymes such as alcohol dehydrogenases (ADHs). ADHs play a critical role in the metabolism of a number of drugs and metabolites that contain alcohol functional groups . Therefore, 4-Allylbenzyl alcohol could potentially interact with these enzymes, influencing their activity and the overall biochemical reaction .
Cellular Effects
The effects of 4-Allylbenzyl alcohol on cells and cellular processes are complex. It’s plausible that 4-Allylbenzyl alcohol could have similar effects on cellular function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Allylbenzyl alcohol is likely to involve interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, alcohol has been shown to affect various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .
Temporal Effects in Laboratory Settings
The effects of 4-Allylbenzyl alcohol over time in laboratory settings would depend on factors such as the stability of the compound, its rate of degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Allylbenzyl alcohol in animal models would likely vary with different dosages . Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
4-Allylbenzyl alcohol would be involved in metabolic pathways related to alcohol metabolism . This would include interactions with enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 4-Allylbenzyl alcohol within cells and tissues would depend on various factors . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 4-Allylbenzyl alcohol would depend on factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Prop-2-en-1-yl)phenyl]methanol can be achieved through several methods. One common approach involves the allylation of benzyl alcohol. This reaction typically requires the use of a base, such as sodium hydroxide, and an allyl halide, such as allyl bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the allylation reaction. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Prop-2-en-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form [4-(Prop-2-en-1-yl)phenyl]methanal (4-Allylbenzaldehyde) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield [4-(Prop-2-en-1-yl)phenyl]methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: [4-(Prop-2-en-1-yl)phenyl]methanal.
Reduction: [4-(Prop-2-en-1-yl)phenyl]methane.
Substitution: Depending on the reagent used, various substituted derivatives of this compound.
Scientific Research Applications
[4-(Prop-2-en-1-yl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the allyl group.
4-Allylphenol: Similar structure but has a hydroxyl group instead of a methanol group.
Uniqueness
[4-(Prop-2-en-1-yl)phenyl]methanol is unique due to the presence of both an allyl group and a methanol group attached to the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-prop-2-enylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7,11H,1,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVXBMORXRQPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-11-6 | |
| Record name | [4-(prop-2-en-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



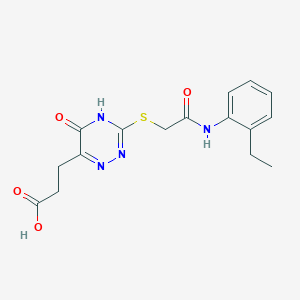
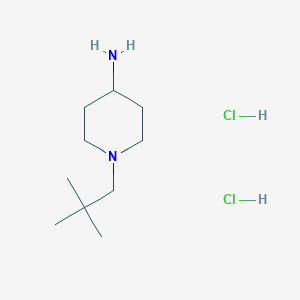
![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2538631.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2538633.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2538635.png)
![N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2538636.png)
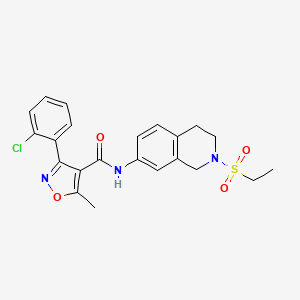
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2538641.png)
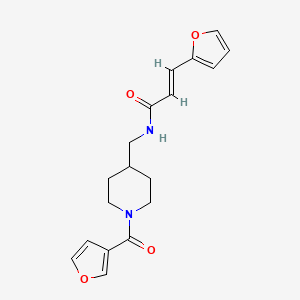
![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)
![N-(2-chloro-4-methylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2538645.png)
